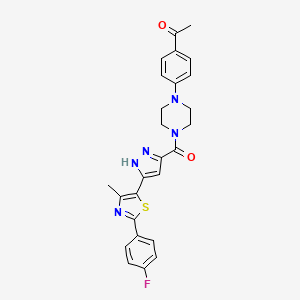
N-(4-(benzyloxy)benzyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzyloxy)benzyl)picolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a picolinamide moiety attached to a benzyloxybenzyl group
Applications De Recherche Scientifique
N-(4-(benzyloxy)benzyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as an organic intermediate in the synthesis of other compounds and as a ligand in coordination chemistry.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It serves as a building block in the synthesis of metal-organic frameworks and other industrially relevant materials.
Mécanisme D'action
Target of Action
The primary target of N-(4-(benzyloxy)benzyl)picolinamide is the lipid-transfer protein Sec14 . Sec14 is a critical protein involved in lipid metabolism and transport .
Mode of Action
This compound interacts with its target, Sec14, by binding to it . This binding inhibits the function of Sec14, leading to disruption in lipid transport and metabolism in fungi . The exact binding mode is still under investigation .
Biochemical Pathways
The inhibition of Sec14 disrupts the normal biochemical pathways involved in lipid transport and metabolism . This disruption can lead to a variety of downstream effects, including impaired cell membrane function and potentially cell death in fungi .
Result of Action
The result of this compound’s action is the selective inhibition of fungal Sec14 lipid-transfer proteins . This leads to disruption in lipid transport and metabolism, which can have a significant impact on the survival and growth of fungi .
Analyse Biochimique
Biochemical Properties
It is known that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, can occur . These reactions could potentially influence the interactions of N-(4-(benzyloxy)benzyl)picolinamide with enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is known that the compound can undergo reactions at the benzylic position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)benzyl)picolinamide involves a multi-step process. The starting materials include 4-methoxybenzyl alcohol, 4-methoxybenzaldehyde, and 2-chloro-4-methylpyridine. The reaction sequence involves the preparation of 4-methoxybenzyl alcohol and aldehyde, followed by the formation of the aryl halide intermediate. The aryl halide intermediate is then coupled with 2-chloro-4-methylpyridine in the presence of a base and a palladium catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(benzyloxy)benzyl)picolinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-4-(benzylamino)picolinamide
- 4-(Benzyloxy)benzylamine
- Picolinamide derivatives
Uniqueness
N-(4-(benzyloxy)benzyl)picolinamide is unique due to its specific benzyloxybenzyl substitution, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(19-8-4-5-13-21-19)22-14-16-9-11-18(12-10-16)24-15-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUOHWOPLLDQAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2368806.png)

![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2368809.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2368815.png)
![6-[(2,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368816.png)



![2-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2368822.png)



